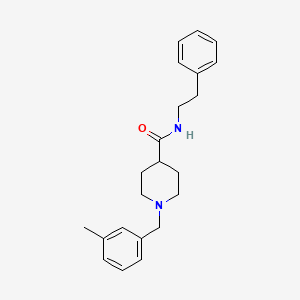![molecular formula C21H21ClO3 B4961045 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular disease and metabolic disorders. However, it was later discovered to have performance-enhancing effects and was banned by the World Anti-Doping Agency in 2009. Despite its ban, GW501516 is still widely used by athletes and bodybuilders due to its ability to increase endurance and reduce body fat.
作用机制
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and reduced body fat.
Biochemical and Physiological Effects:
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved endurance and reduced body fat. Additionally, it has been shown to reduce inflammation and protect against oxidative stress.
实验室实验的优点和局限性
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. Additionally, it has been shown to have a number of beneficial effects on metabolism and inflammation. However, there are also limitations to its use. It is a banned substance and therefore cannot be used in human trials. Additionally, there are concerns about its potential side effects, particularly in the long term.
未来方向
There are several potential future directions for research on 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, there is interest in developing safer and more effective PPARδ agonists that do not have the same potential for side effects as 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. Finally, there is interest in understanding the long-term effects of 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene use on metabolism and overall health.
合成方法
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is synthesized through a multistep process that involves several chemical reactions. The starting material is naphthalene, which undergoes chlorination to yield 1-chloronaphthalene. The chloronaphthalene is then reacted with 3-(2-methoxy-4-methylphenoxy)propylamine to yield 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propyl]naphthalene. Finally, this compound is reacted with sodium hydroxide to yield the final product, 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene.
科学研究应用
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. Additionally, it has been studied for its potential to treat conditions such as diabetes, obesity, and cardiovascular disease.
属性
IUPAC Name |
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO3/c1-15-8-10-20(21(14-15)23-2)25-13-5-12-24-19-11-9-18(22)16-6-3-4-7-17(16)19/h3-4,6-11,14H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUNBYPGIGLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C3=CC=CC=C32)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4960965.png)
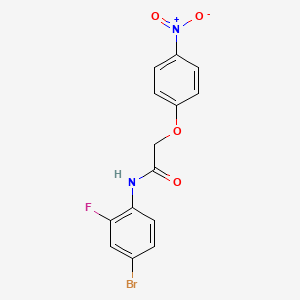
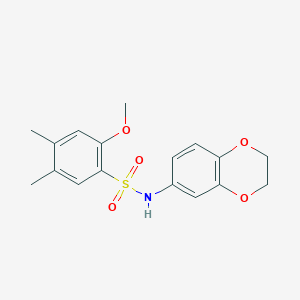
![3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4960982.png)
![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)
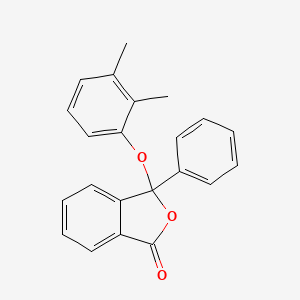

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
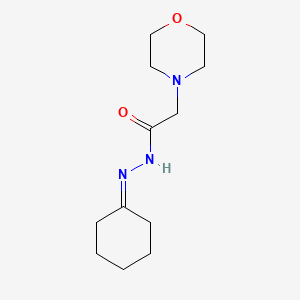
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)
